molecular formula C26H21F3O3 B15286775 (3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid

(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid

Cat. No.: B15286775
M. Wt: 438.4 g/mol
InChI Key: ZOPNBMMVVZRSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a biphenyl structure, and a hex-4-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final coupling with hex-4-ynoic acid. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The biphenyl structure provides rigidity and stability, facilitating binding to target molecules. The hex-4-ynoic acid moiety can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is unique due to its combination of a trifluoromethyl group, biphenyl structure, and hex-4-ynoic acid moiety

Properties

Molecular Formula

C26H21F3O3

Molecular Weight

438.4 g/mol

IUPAC Name

3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)

InChI Key

ZOPNBMMVVZRSGH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.